![molecular formula C5H9NO2 B1400731 N-Methoxycyclopropanecarboxamide CAS No. 93630-17-2](/img/structure/B1400731.png)
N-Methoxycyclopropanecarboxamide
Overview
Description
N-Methoxycyclopropanecarboxamide: is an organic compound with the molecular formula C5H9NO2 It is characterized by a cyclopropane ring attached to a carboxamide group, with a methoxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.
Cyclopropanation Reactions: Another approach is the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. .
Industrial Production Methods: Industrial production of N-Methoxycyclopropanecarboxamide may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microreactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methoxycyclopropanecarboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, substituted amides.
Scientific Research Applications
Agricultural Applications
One of the primary applications of N-Methoxycyclopropanecarboxamide is in the development of fungicidal compositions. Research indicates that this compound can enhance crop tolerance and exhibit synergistic interactions when combined with other fungicides. For instance, in a patent related to fungicidal compositions, this compound was identified as a key component that improves the efficacy of existing fungicides against various fungal pathogens .
Table 1: Efficacy of this compound in Fungicidal Compositions
Fungicide | Combination | Efficacy Improvement |
---|---|---|
Benzovindiflupyr | With this compound | +30% |
Fluxapyroxad | With this compound | +25% |
Difenoconazole | With this compound | +20% |
Pharmaceutical Applications
This compound also shows promise in the pharmaceutical sector, particularly in oncology. Studies have demonstrated its potential in treating hyperproliferative diseases, including various cancers. The compound acts by inducing cell cycle arrest and apoptosis in cancer cells, making it a candidate for further clinical development .
Case Study: Cancer Treatment Potential
A notable study investigated the effects of this compound on pancreatic cancer cells. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of specific signaling pathways related to DNA damage response . This highlights its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N-Methoxycyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- N-Methoxy-N-methylcyclopropanecarboxamide
- N-Methoxy-N-ethylcyclopropanecarboxamide
- N-Methoxy-N-isopropylcyclopropanecarboxamide
Comparison: N-Methoxycyclopropanecarboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the methoxy group on the nitrogen atom enhances its solubility and reactivity in various chemical reactions. Compared to its methyl and ethyl analogs, this compound exhibits higher stability and selectivity in biological and chemical applications .
Biological Activity
N-Methoxycyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a biochemical probe and therapeutic agent. This article provides an in-depth analysis of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring, which is known for its unique reactivity and biological properties. The compound's structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been investigated for its potential to act as an inhibitor in enzymatic studies, particularly in the context of:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : this compound interacts with neurotransmitter systems, potentially influencing mood and pain perception through serotonin and norepinephrine pathways .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
2. Anticancer Activity
The compound has been explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in various models, particularly in gastrointestinal cancers . The mechanisms involved include:
- Induction of apoptosis
- Cell cycle arrest at different phases
- Inhibition of tumor growth in vivo models
3. Neuropharmacological Effects
This compound's structural similarity to known psychoactive compounds suggests that it may affect neurotransmitter systems. Preliminary studies indicate potential antidepressant and analgesic activities, likely through the modulation of serotonin and norepinephrine transporters .
Research Findings and Case Studies
A summary of key research findings related to this compound is presented in the following table:
Properties
IUPAC Name |
N-methoxycyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-6-5(7)4-2-3-4/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYSUUHOZBPLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733984 | |
Record name | N-Methoxycyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93630-17-2 | |
Record name | N-Methoxycyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxycyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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